

# An In-depth Technical Guide to Isononyl Alcohol (CAS No. 27458-94-2)

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## Compound of Interest

Compound Name: Isononyl alcohol

CAS No.: 68526-84-1

Cat. No.: B7977009

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This technical guide provides a comprehensive overview of **Isononyl alcohol** (INA), a nine-carbon branched primary alcohol. **Isononyl alcohol** is a crucial industrial chemical, primarily utilized as a precursor in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA).<sup>[1][2][3][4]</sup> These plasticizers are integral components in the production of flexible polyvinyl chloride (PVC) products, which are widely used in automotive, construction, and consumer goods industries.<sup>[4][5][6][7]</sup> Beyond its role in plasticizers, **Isononyl alcohol** also serves as a feedstock for manufacturing surfactants and lubricant additives.<sup>[4][5][8]</sup> This guide details the physicochemical properties, toxicological profile, and relevant biological pathway interactions of this compound and its derivatives.

## Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Isononyl alcohol**, compiled from various technical and safety data sheets.

Table 1: Physical and Chemical Properties of **Isononyl Alcohol**

Property	Value	Reference(s)
CAS Number	27458-94-2	[9][10][11]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	[11][12]
Molecular Weight	144.25 g/mol	[11][12]
Appearance	Colorless, clear liquid	[9][10][13]
Odor	Faint	[9]
Melting Point	-64 to -65 °C	[6][14][15]
Boiling Point	100 °C at 13 Torr; ~215 °C at 760 mmHg	[1][6][13][14]
Density	0.824 - 0.839 g/cm <sup>3</sup> at 20 °C	[6][10][11][12]
Vapor Pressure	2.6 Pa at 19.85 °C	[1][6][14]
Water Solubility	245 - 459.7 mg/L at 20-25 °C	[1][6][12][14]
LogP (octanol/water)	3.230 (estimated)	[1][6][14]
Flash Point	93 - 98 °C	[13][16]
Refractive Index	1.429	[12]
Viscosity (dynamic)	12.95 mPa·s at 20 °C	[9]
Surface Tension	~38.6 mN/m at 20 °C (0.221 g/l)	[9]

Table 2: Toxicological Data for **Isononyl Alcohol**

Endpoint	Result	Species	Reference(s)
Acute Oral Toxicity (LD50)	>2,000 - 10,000 mg/kg bw	Rat	[10][17]
Acute Dermal Toxicity (LD50)	>3,160 mg/kg bw	Guinea pig	[17]
Acute Inhalation Toxicity (LC50)	>4.4 mg/L (4 hr)	Rat	[17]
Skin Irritation	Causes skin irritation	Rabbit	[3][9]
Eye Irritation	Causes serious eye damage	Rabbit	[3][9]
Skin Sensitization	Not expected to be a skin sensitizer	-	[18]
Aquatic Toxicity	Toxic to aquatic life	-	[9]
Biodegradability	Readily biodegradable (according to OECD criteria)	-	[9]
Bioaccumulation Potential	Significant accumulation in organisms is not expected (BCF < 100)	Oncorhynchus mykiss	[9]

## Experimental Protocols

Detailed experimental methodologies for key toxicological and environmental fate studies are outlined below, based on standard OECD guidelines.

### 1. Acute Oral Toxicity (LD50) - Based on OECD Guideline 425

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance.

- **Test Species:** Typically, young adult rats (Sprague-Dawley strain) are used.[19][20] Animals are fasted overnight before administration of the test substance.[19]
- **Dose Administration:** The test substance is administered orally via gavage in a single dose. [19][20] The volume administered is based on the animal's body weight.
- **Procedure:** The "Up-and-Down Procedure" (UDP) is often employed to minimize the number of animals used.[20] This involves dosing animals one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.[20]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity at regular intervals for the first few hours after dosing and then daily for a total of 14 days.[19] Body weight is recorded at the beginning, at 7 days, and at the end of the study.
- **Endpoint:** The LD50 is calculated from the pattern of survivals and deaths.[20][21] A gross necropsy is performed on all animals at the end of the study.[19]

## 2. Skin Irritation - Based on OECD Guideline 404

This protocol outlines a general procedure for assessing the skin irritation potential of a substance.

- **Test Species:** Albino rabbits are the recommended species.[22]
- **Preparation:** Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[22]
- **Application:** A dose of 0.5 mL of the liquid test substance is applied to a small area of the clipped skin.[22] The treated area is then covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.[22] After exposure, any residual substance is removed.
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

- Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.[22]

### 3. Ready Biodegradability - CO<sub>2</sub> Evolution Test (Based on OECD Guideline 301B)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms in an aerobic aqueous environment.

- Inoculum: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is used.[23]
- Test System: The test substance is added to a mineral medium as the sole source of organic carbon and inoculated with the microorganisms.[23][24] The system is aerated with CO<sub>2</sub>-free air.
- Procedure: The test is run for 28 days in the dark or diffuse light at a constant temperature. [23][25] The CO<sub>2</sub> produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[23]
- Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO<sub>2</sub> produced with the theoretical maximum amount (ThCO<sub>2</sub>). A substance is considered "readily biodegradable" if it reaches at least 60% degradation within a 10-day window during the 28-day test period.[23][24]

### 4. Bioaccumulation in Fish - Flow-Through Test (Based on OECD Guideline 305)

This guideline describes a procedure to assess the potential of a substance to accumulate in fish from water.

- Test Species: Rainbow trout (*Oncorhynchus mykiss*) or Zebra fish (*Danio rerio*) are commonly used species.[11][26]
- Procedure: The test consists of two phases: an uptake phase and a depuration phase.[8][15][26][27]

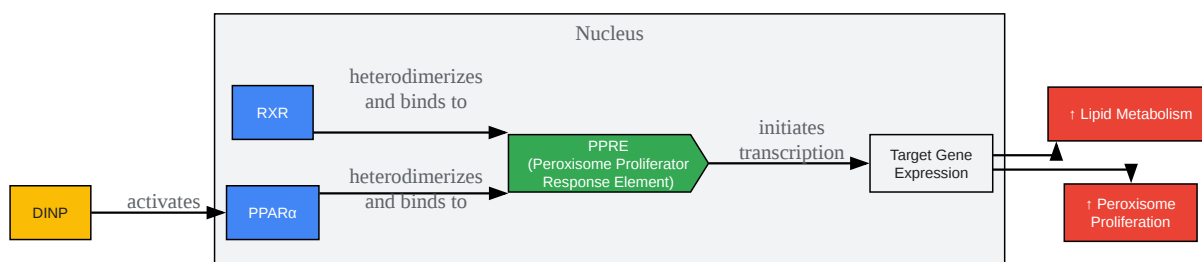
- Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in a flow-through system for a period (e.g., 28 days) sufficient to approach a steady-state concentration in the fish tissue.[8]
- Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a period to measure the elimination of the substance.[8][15]
- Analysis: The concentration of the test substance in fish tissue and in the water is measured at regular intervals during both phases.[11]
- Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady-state.[15][27]

## Signaling Pathways and Biological Interactions

Direct research on the specific signaling pathways modulated by **Isononyl alcohol** is limited. However, as its primary application is the production of the plasticizer Diisononyl phthalate (DINP), understanding the biological interactions of DINP provides critical insight into the potential downstream effects. DINP is known to interact with several key cellular signaling pathways.

### 1. Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ) Pathway

DINP is recognized as an agonist of PPAR $\alpha$ , a nuclear receptor that plays a significant role in lipid metabolism.[5]

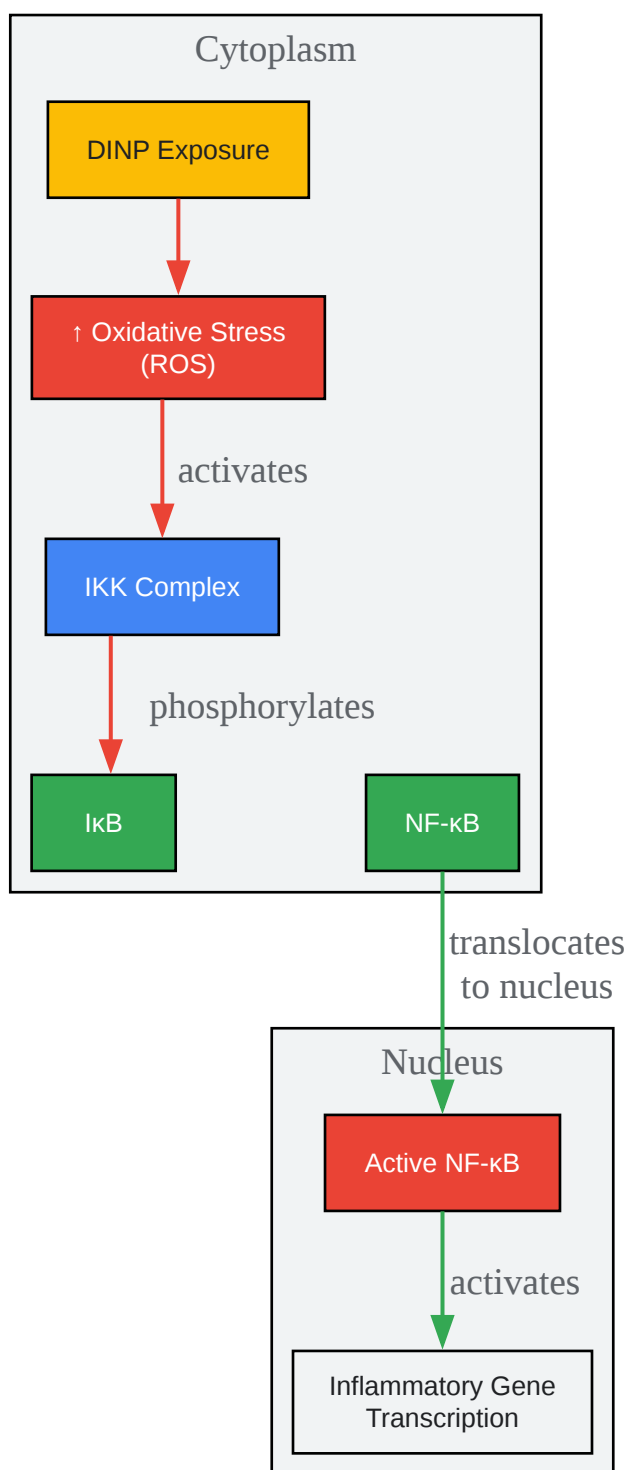


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DINP activation of the PPAR $\alpha$  signaling pathway.

## 2. Nuclear Factor-kappa B (NF- $\kappa$ B) Signaling Pathway

DINP exposure has been shown to modulate the NF- $\kappa$ B pathway, which is a key regulator of inflammatory and immune responses.[5]

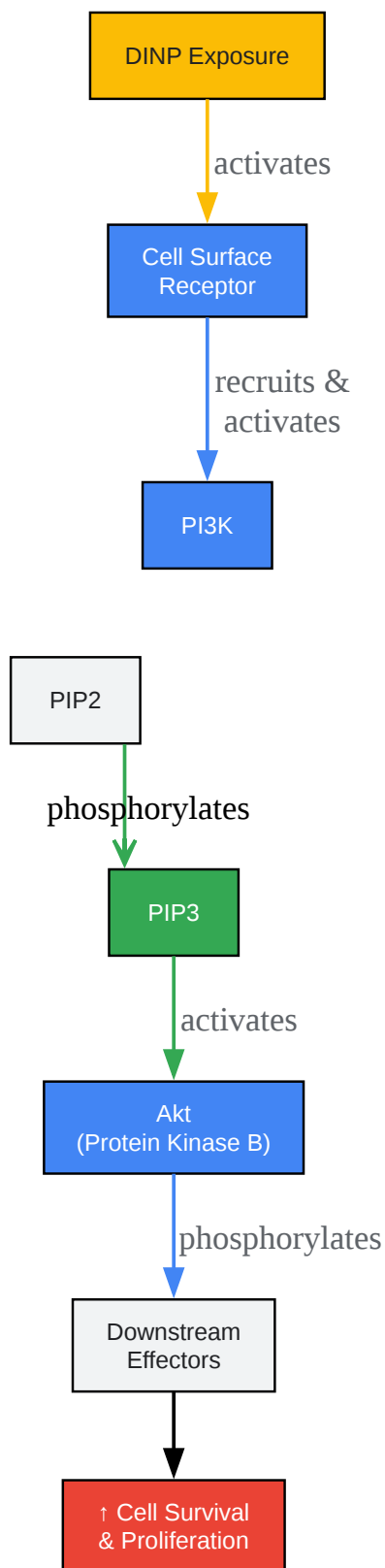


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Modulation of the NF-κB signaling pathway by DINP.

### 3. Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

DINP can also activate the PI3K/Akt pathway, a critical pathway involved in cell survival, growth, and proliferation.[5]



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